molecular formula C9H13N2Na2O10P B13387377 Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate

Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate

Cat. No.: B13387377
M. Wt: 386.16 g/mol
InChI Key: DXOORDQZBSXBBP-UHFFFAOYSA-L
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Description

It consists of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound is essential in various biological processes and has significant applications in scientific research.

Chemical Reactions Analysis

Types of Reactions

Uridine monophosphate undergoes various chemical reactions, including:

    Phosphorylation: Addition of phosphate groups.

    Hydrolysis: Breaking down into uridine and phosphate.

    Glycosylation: Attachment of sugar moieties.

Common Reagents and Conditions

    Phosphorylation: Typically involves ATP and kinase enzymes.

    Hydrolysis: Requires water and specific hydrolase enzymes.

    Glycosylation: Utilizes glycosyltransferase enzymes and sugar donors.

Major Products

    Phosphorylation: Produces uridine diphosphate and uridine triphosphate.

    Hydrolysis: Yields uridine and inorganic phosphate.

    Glycosylation: Forms glycosylated uridine derivatives.

Scientific Research Applications

Uridine monophosphate has diverse applications in scientific research:

Mechanism of Action

Uridine monophosphate exerts its effects by participating in the synthesis of RNA. It serves as a substrate for RNA polymerase, which catalyzes the formation of RNA strands. Additionally, uridine monophosphate is involved in the regulation of various metabolic pathways, including the synthesis of pyrimidine nucleotides .

Comparison with Similar Compounds

Similar Compounds

  • Cytidine monophosphate
  • Adenosine monophosphate
  • Guanosine monophosphate

Uniqueness

Uridine monophosphate is unique due to its specific role in RNA synthesis and its involvement in cognitive function enhancement. Unlike other nucleotides, uridine monophosphate has been shown to improve cognitive performance in animal studies .

Properties

Molecular Formula

C9H13N2Na2O10P

Molecular Weight

386.16 g/mol

IUPAC Name

disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate

InChI

InChI=1S/C9H13N2O9P.2Na.H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2

InChI Key

DXOORDQZBSXBBP-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+]

Origin of Product

United States

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